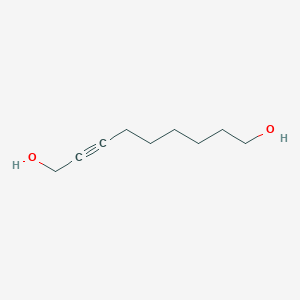

2-Nonyne-1,9-diol

Description

Significance of Alkyne Functionalities in Chemical Building Blocks

The alkyne functional group, characterized by a carbon-carbon triple bond, is a cornerstone of modern organic chemistry. cdnsciencepub.comsigmaaldrich.com Its linear geometry and the high electron density of the triple bond confer unique reactivity. cdnsciencepub.com Alkynes are notably energy-rich and can undergo a wide variety of chemical transformations, making them exceptionally versatile building blocks. lookchem.com

Key aspects of their significance include:

Versatility in Reactions: Alkynes participate in numerous reaction types, including additions (e.g., hydrogenation, hydration, halogenation), cycloadditions, and metal-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov This allows for the construction of diverse molecular frameworks.

Carbon Chain Elongation: Terminal alkynes can be deprotonated to form acetylide anions, which are potent nucleophiles. This reactivity is fundamental for creating new carbon-carbon bonds, a critical step in the synthesis of complex organic molecules.

Precursors to Other Functional Groups: The triple bond can be selectively reduced to form either cis- or trans-alkenes, or fully saturated to alkanes, providing precise control over stereochemistry. libretexts.org Hydration of alkynes yields carbonyl compounds like aldehydes and ketones. tandfonline.com

Applications in Materials and Pharmaceuticals: The rigidity and linearity of the alkyne unit are exploited in the synthesis of advanced materials such as conjugated polymers with unique electronic properties. sigmaaldrich.com Furthermore, many pharmaceuticals and agrochemicals contain molecular frameworks derived from alkyne precursors. nih.gov

Importance of Diol Moieties in Synthetic Methodologies

A diol is a chemical compound containing two hydroxyl groups. rsc.org This functional group pairing is pervasive in chemistry, particularly in the synthesis of natural products and bioactive molecules where they are frequently found. libretexts.orgchemsrc.com Diols are synthetically accessible through well-established methods like the dihydroxylation of alkenes and the reduction of dicarbonyl compounds. libretexts.org

The importance of diols in synthesis includes:

Polymer Synthesis: Diols are essential monomers in the production of commercially significant polymers, most notably polyesters and polyurethanes. ontosight.aikuraray.eu

Protecting Groups: Diols are widely used to protect carbonyl groups (aldehydes and ketones) by forming cyclic acetals. This strategy masks the reactivity of the carbonyl function while other chemical transformations are carried out on the molecule. rsc.org

Chiral Building Blocks: Chiral diols, which have a specific three-dimensional arrangement, are invaluable as starting materials and auxiliaries in asymmetric synthesis, enabling the preparation of enantiomerically pure pharmaceuticals and other complex chiral molecules. chemsrc.com The Sharpless asymmetric dihydroxylation is a prominent method for producing such chiral vicinal diols. oup.com

Synthetic Intermediates: The hydroxyl groups can be readily converted into other functional groups, making diols versatile intermediates for further molecular elaboration. kuraray.euwikipedia.org

Contextualization of 2-Nonyne-1,9-diol within Contemporary Organic Chemistry Research

This compound is a bifunctional molecule featuring a nine-carbon chain with an internal alkyne at the C-2 position and terminal hydroxyl groups at the C-1 and C-9 positions. While specific, dedicated research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the context of several active research areas in organic synthesis. Its properties can be inferred from related, well-studied compounds such as its parent alkyne, 2-nonyne (B97922), and its saturated diol counterpart, nonane-1,9-diol.

Table 1: Physical and Chemical Properties of 2-Nonyne Data sourced from multiple chemical suppliers and databases. lookchem.comchemsrc.com

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| Boiling Point | 159.2 °C at 760 mmHg |

| Density | ~0.77-0.8 g/cm³ |

| Refractive Index | ~1.434 |

| Flash Point | 39.0 °C |

Table 2: Physical and Chemical Properties of Nonane-1,9-diol Data sourced from NIST Chemistry WebBook and PubChem. nih.govnist.gov

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀O₂ |

| Molecular Weight | 160.25 g/mol |

| Appearance | White solid |

| Melting Point | 46.4 °C |

| Boiling Point | 173 °C at 20 mmHg |

| IUPAC Name | Nonane-1,9-diol |

The synthesis of long-chain alkyne diols like this compound can be approached through established organometallic reactions. cdnsciencepub.com For instance, the reaction of a suitable Grignard or lithium reagent with carbonyl compounds is a standard method for creating acetylenic alcohols and diols. cdnsciencepub.com A potential route to this compound could involve the reaction of the lithium salt of a protected 8-hydroxy-1-octyne with formaldehyde, followed by deprotection.

Research into related alkyne diols highlights their potential as precursors to complex heterocyclic structures. A significant application is the metal-catalyzed cycloisomerization of alkyne diols to form spiroketals, which are structural motifs present in many biologically active natural products. d-nb.info For example, the hydroboration of 4-nonyne-1,9-diol has been studied as a route to spiroacetals. oup.com Furthermore, structurally related polyunsaturated diynes, such as (Z)-2-nonene-4,6-diyne-1,9-diol, have been synthesized and investigated for their potential as antidepressant agents, demonstrating the relevance of such scaffolds in medicinal chemistry. rsc.org

The "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal position using a strong base, represents another important reaction type for long-chain alkynols. wikipedia.org This reaction allows for the strategic repositioning of the alkyne group within a carbon chain, enabling functionalization at a remote site. wikipedia.org The presence of both an internal alkyne and two hydroxyl groups makes this compound a potentially versatile substrate for exploring such complex synthetic transformations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Nonyne |

| Nonane-1,9-diol |

| (Z)-2-Nonene-4,6-diyne-1,9-diol |

| 4-Nonyne-1,9-diol |

| Aldehyde |

| Alkane |

| Alkene |

| Diol |

| Formaldehyde |

| Ketone |

| Polyester |

| Polyurethane |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94517-78-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

non-2-yne-1,9-diol |

InChI |

InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-4,6,8-9H2 |

InChI Key |

PTVCOFYYPPRDAZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCO)CCC#CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nonyne 1,9 Diol

Strategies for Alkyne Introduction and Stereocontrol

The introduction of the alkyne at the C2 position of a nine-carbon chain is a key challenge in the synthesis of 2-nonyne-1,9-diol. The strategies employed must be regioselective to ensure the triple bond is formed at the desired location.

Formation of the Carbon-Carbon Triple Bond

The formation of the carbon-carbon triple bond in the synthesis of this compound can be achieved through several established methods in organic synthesis. One common approach is the use of elimination reactions from a suitable precursor, such as a dihalide. For instance, a vicinal or geminal dihalide on a nine-carbon backbone can be treated with a strong base, such as sodium amide, to induce a double dehydrohalogenation, yielding the alkyne.

Another powerful method is through coupling reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a versatile tool for forming C(sp)-C(sp²) bonds. wikipedia.orgjk-sci.comorganic-chemistry.org While not directly applicable for creating an internal alkyne from two sp³ centers in a single step, variations and related coupling strategies can be employed. For instance, the coupling of a terminal alkyne with a suitable electrophile is a common strategy.

Alkynylation of carbonyl compounds is another fundamental approach. This involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone. wikipedia.org This method is particularly useful as it simultaneously forms the C-C triple bond and introduces a hydroxyl group, which can be a desirable feature in the synthesis of a diol.

| Method | Description | Key Reagents |

| Dehydrohalogenation | Elimination of two molecules of HX from a dihalide. | Strong base (e.g., NaNH₂) |

| Sonogashira Coupling | Palladium-catalyzed coupling of a terminal alkyne and a vinyl/aryl halide. | Pd catalyst, Cu(I) cocatalyst, base |

| Alkynylation | Nucleophilic addition of a metal acetylide to a carbonyl group. | Metal acetylide (e.g., LiC≡CR), aldehyde/ketone |

Regioselective Introduction of Alkyne Functionality at C2

To ensure the alkyne is specifically located at the C2 position, a regioselective approach is necessary. A common strategy involves building the carbon skeleton from smaller, functionalized fragments.

One such approach is the nucleophilic attack of a propargyl anion equivalent on a suitable electrophile. For example, the lithium salt of propyne (B1212725) can react with a six-carbon electrophile containing a masked or protected hydroxyl group at the terminus. This would directly establish the nonyne backbone with the triple bond at the C2 position.

Alternatively, a C3 synthon already containing the triple bond, such as propargyl bromide, can be used. mdpi.comresearchgate.net The Grignard reagent of propargyl bromide can be added to a six-carbon aldehyde that has a protected hydroxyl group at the distal end. organic-chemistry.orgchemspider.com This reaction would yield a secondary alcohol at C4, which would then require further manipulation (oxidation and reduction or deoxygenation) to achieve the desired linear diol structure.

A more direct C-C bond formation can be achieved through the coupling of a protected propargyl alcohol derivative with a functionalized six-carbon unit. For example, a protected 1-bromo-2-hexyne (B98647) could potentially be coupled with a three-carbon nucleophile. However, controlling the regioselectivity of such reactions can be challenging.

Total Synthesis and Convergent Routes to this compound

A total synthesis of this compound can be designed using either a linear or a convergent approach.

A plausible linear synthesis could start from a readily available long-chain diol, such as 1,9-nonanediol. This would involve the selective protection of one hydroxyl group, followed by the oxidation of the other to an aldehyde. The aldehyde could then be converted to a terminal alkyne via the Corey-Fuchs reaction or the Seyferth-Gilbert homologation. organic-chemistry.org Subsequent deprotection would yield a terminal alkyne-diol, which would then need to be isomerized to the internal 2-alkyne. However, controlling the isomerization to selectively yield the 2-nonyne (B97922) isomer can be challenging.

A more controlled and likely more efficient approach would be a convergent synthesis . This strategy involves the synthesis of two smaller fragments that are then coupled together. A possible convergent route is outlined below:

Fragment A Synthesis: Propargyl alcohol can be protected, for example, as a tetrahydropyranyl (THP) ether.

Fragment B Synthesis: 6-Bromo-1-hexanol (B126649) can be synthesized from 1,6-hexanediol (B165255) by selective monobromination. The remaining hydroxyl group would then be protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether.

Coupling and Deprotection: The lithium acetylide of the protected propargyl alcohol (Fragment A) can be generated using a strong base like n-butyllithium. This nucleophile can then be used to displace the bromide from the protected 6-bromo-1-hexanol (Fragment B) in an SN2 reaction. This coupling step would form the nine-carbon backbone with the alkyne at the C2 position and protected hydroxyl groups at C1 and C9. The final step would be the simultaneous or sequential deprotection of the THP and TBDMS ethers to yield the target molecule, this compound.

| Synthetic Strategy | Key Steps | Advantages |

| Linear Synthesis | Protection, oxidation, alkynylation, isomerization, deprotection. | Utilizes a simple starting material. |

| Convergent Synthesis | Synthesis of two fragments, coupling, deprotection. | Generally more efficient and allows for greater control over the structure. |

Precursor Synthesis and Scaffold Assembly

The construction of the this compound scaffold is typically achieved through the coupling of two key building blocks, one contributing the propargylic alcohol moiety and the other providing the remaining six-carbon chain with a terminal hydroxyl group.

The primary building blocks for the synthesis of this compound are propargyl alcohol and a C6 synthon with a terminal hydroxyl group and a reactive site for carbon-carbon bond formation. A common and effective C6 building block is 6-bromo-1-hexanol. To prevent interference from the acidic proton of the hydroxyl group during subsequent coupling reactions, it is essential to protect this functionality. A widely used protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group, which forms a stable silyl (B83357) ether that can be readily removed under mild acidic conditions.

The synthesis of the protected C6 building block, (6-bromohexyloxy)(tert-butyl)dimethylsilane, proceeds by reacting 6-bromo-1-hexanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in a suitable solvent like dichloromethane (B109758) (DCM).

Table 1: Key Building Blocks for this compound Synthesis

| Building Block | Chemical Structure | Role in Synthesis |

|---|---|---|

| Propargyl alcohol | HC≡CCH₂OH | Provides the C1-C3 fragment containing the alkyne and one hydroxyl group. |

| 6-Bromo-1-hexanol | Br(CH₂)₆OH | Serves as the precursor for the C4-C9 fragment. |

With the building blocks in hand, the nine-carbon chain of this compound is assembled via a carbon-carbon bond-forming reaction. A robust and frequently employed method is the coupling of a metalated alkyne with an alkyl halide.

In this strategy, propargyl alcohol is first deprotonated at the terminal alkyne and the hydroxyl group using a strong base, typically two equivalents of a Grignard reagent like ethylmagnesium bromide (EtMgBr), to form a dimagnesium salt. This intermediate is then reacted with the protected C6 building block, (6-bromohexyloxy)(tert-butyl)dimethylsilane. This nucleophilic substitution reaction (SN2) forms the desired nine-carbon backbone with the internal alkyne and protected terminal hydroxyl group.

The final step in the synthesis is the deprotection of the silyl ether to unveil the terminal hydroxyl group. This is commonly achieved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

Table 2: Synthetic Route for this compound

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Protection | 6-Bromo-1-hexanol, TBDMSCl | Imidazole, DCM | (6-Bromohexyloxy)(tert-butyl)dimethylsilane |

| 2. Metallation | Propargyl alcohol | 2 eq. EtMgBr, THF | Propargyl alcohol dimagnesium salt |

| 3. Coupling | Propargyl alcohol dimagnesium salt, (6-Bromohexyloxy)(tert-butyl)dimethylsilane | THF, reflux | 9-((tert-Butyldimethylsilyl)oxy)non-2-yn-1-ol |

Synthetic Challenges and Innovations in this compound Production

Another significant challenge is ensuring the efficiency of the carbon-carbon bond-forming reaction. The coupling of the acetylide with the alkyl halide can be susceptible to competing elimination reactions, particularly if the reaction conditions are not carefully controlled. The purity of the reagents and solvents is also paramount to the success of these reactions.

Innovations in synthetic methodologies offer potential avenues to overcome these challenges. For instance, the development of more efficient and selective coupling reactions, such as those catalyzed by transition metals like palladium or copper, could provide alternative routes to the nonane (B91170) backbone with higher yields and milder reaction conditions. Furthermore, advances in protecting group chemistry continue to provide new options with improved stability and ease of removal, which can streamline the synthetic sequence.

While not directly applied to the linear synthesis of this compound, gold-catalyzed cycloisomerization of alkyne diols has emerged as an innovative method for the synthesis of complex cyclic structures. d-nb.info This highlights a broader trend in alkyne chemistry towards developing novel, atom-economical transformations. Similarly, nickel-catalyzed reductive coupling reactions of alkynes with aldehydes represent a modern approach to the synthesis of functionalized diols, potentially offering a more convergent and efficient strategy in related systems. nih.gov The adaptation of such innovative catalytic methods could pave the way for more efficient and sustainable production of this compound and other long-chain functionalized alkynes.

Chemical Reactivity and Transformation of 2 Nonyne 1,9 Diol

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond (alkyne) in 2-Nonyne-1,9-diol is a region of high electron density, making it susceptible to a variety of addition reactions and other transformations.

Addition Reactions Across the Triple Bond

The π-bonds of the alkyne can be broken to form new single bonds with various reagents. These reactions are fundamental to converting the alkyne into other functional groups like alkenes, alkanes, ketones, or aldehydes.

Hydrogenation: The triple bond can be fully or partially reduced. Complete reduction to the corresponding alkane, 1,9-Nonanediol, is achieved using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum (Pt). researchgate.net Partial reduction to an alkene can also be accomplished. Using Lindlar's catalyst results in syn-addition of hydrogen, yielding (Z)-2-Nonene-1,9-diol (the cis-isomer). youtube.com Conversely, a dissolving metal reduction, using sodium in liquid ammonia (B1221849), results in anti-addition, producing (E)-2-Nonene-1,9-diol (the trans-isomer). youtube.com

Hydration: The addition of water across the triple bond can lead to the formation of carbonyl compounds. This transformation is typically catalyzed by mercury salts in aqueous acid (oxymercuration-demercuration) or involves a hydroboration-oxidation sequence.

Oxymercuration-Demercuration: In the presence of a mercury(II) catalyst (like HgSO₄) in aqueous sulfuric acid (H₂SO₄), water adds across the alkyne. This reaction initially forms an enol intermediate which rapidly tautomerizes to the more stable keto form. libretexts.orgmasterorganicchemistry.com For the internal alkyne in this compound, this reaction would yield a mixture of two ketone products: 9-hydroxy-2-nonanone and 1-hydroxy-8-nonanone.

Hydroboration-Oxidation: This two-step procedure provides an anti-Markovnikov addition of water. A bulky borane (B79455) reagent, such as disiamylborane (B86530) or 9-BBN, is used to prevent double addition across the alkyne. wikipedia.org The resulting vinylborane (B8500763) is then oxidized with hydrogen peroxide (H₂O₂) in a basic solution. wikipedia.org This sequence also produces an enol that tautomerizes to a ketone. libretexts.org Similar to oxymercuration, this would result in a mixture of 1-hydroxy-8-nonanone and 9-hydroxy-2-nonanone.

| Reaction | Reagents | Product(s) |

|---|---|---|

| Complete Hydrogenation | H₂, Pd/C | 1,9-Nonanediol |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-2-Nonene-1,9-diol |

| Partial Hydrogenation (trans) | Na, NH₃ (l) | (E)-2-Nonene-1,9-diol |

| Oxymercuration-Demercuration | H₂SO₄, H₂O, HgSO₄ | Mixture of 9-hydroxy-2-nonanone and 1-hydroxy-8-nonanone |

| Hydroboration-Oxidation | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Mixture of 9-hydroxy-2-nonanone and 1-hydroxy-8-nonanone |

Functional Group Interconversions of the Alkyne

Beyond addition reactions, the alkyne can undergo transformations that fundamentally alter the carbon skeleton, such as oxidative cleavage.

Oxidative Cleavage: Strong oxidizing agents can break both the sigma and pi bonds of the alkyne. This reaction is useful for determining the position of a triple bond in a molecule. orgoreview.com

Ozonolysis: Treatment with ozone (O₃) followed by an aqueous workup cleaves the triple bond to yield two carboxylic acids. orgoreview.comopenochem.org For this compound, this reaction would break the bond between the second and third carbon atoms, producing 2-hydroxyacetic acid and 7-hydroxyheptanoic acid.

Potassium Permanganate (B83412): A hot, basic solution of potassium permanganate (KMnO₄) followed by acidification also cleaves the alkyne, yielding the same carboxylic acid products. orgoreview.com

| Reaction | Reagents | Product(s) |

|---|---|---|

| Ozonolysis | 1. O₃ 2. H₂O | 2-Hydroxyacetic acid and 7-Hydroxyheptanoic acid |

| Permanganate Oxidation | 1. KMnO₄, KOH, H₂O, heat 2. H₃O⁺ | 2-Hydroxyacetic acid and 7-Hydroxyheptanoic acid |

Isomerization Pathways of the Internal Alkyne

The position of the triple bond in this compound is not fixed and can be migrated along the carbon chain under strongly basic conditions. This "contra-thermodynamic" process is synthetically valuable as it allows for the conversion of a stable internal alkyne to a more reactive terminal alkyne. mdpi.com

The alkyne zipper reaction describes the multipositional isomerization of an internal alkyne to a terminal position. wikipedia.orgwikipedia-on-ipfs.org This transformation is driven by the irreversible deprotonation of the terminal alkyne by a super-strong base, which shifts the equilibrium toward the terminal isomer. wikipedia.org For this compound, this reaction would migrate the triple bond from the C2 position to the C8 position, yielding 8-Nonyne-1,9-diol.

A highly effective reagent system for this is potassium 3-aminopropylamide (KAPA), which is typically generated in situ from potassium hydride and 1,3-diaminopropane. wikipedia.org Research on the closely related compound 2-decyn-1-ol (B41293) has demonstrated its successful isomerization to the terminal 9-decyn-1-ol (B94338) in high yield. cdnsciencepub.comresearchgate.net This established procedure suggests a viable pathway for the analogous transformation of this compound. The reaction temperature can be controlled to either favor the terminal product (higher temperatures) or isolate intermediate isomers (lower temperatures). cdnsciencepub.com

| Reaction | Typical Reagents | Expected Product | Analogous Transformation |

|---|---|---|---|

| Alkyne Zipper Reaction | Potassium 3-aminopropylamide (KAPA) in 1,3-diaminopropane | 8-Nonyne-1,9-diol | 2-decyn-1-ol → 9-decyn-1-ol cdnsciencepub.com |

Reactions of the Hydroxyl Groups

The two primary hydroxyl (-OH) groups at the C1 and C9 positions of this compound exhibit typical alcohol reactivity. chemistrysteps.com They can be oxidized to aldehydes or carboxylic acids, or converted into esters and ethers, providing further avenues for functionalization while potentially leaving the alkyne moiety intact.

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. chemguide.co.uk The Fischer esterification, which involves reacting the diol with two equivalents of a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄), would produce a diester. masterorganicchemistry.com For example, reaction with acetic acid would yield 2-nonyne-1,9-diyl diacetate.

Oxidation: The primary alcohols can be oxidized. The product depends on the oxidizing agent used.

Mild Oxidation: Reagents such as pyridinium (B92312) chlorochromate (PCC) will oxidize the primary alcohols to aldehydes, yielding 9-oxo-7-nonynal.

Strong Oxidation: Stronger oxidizing agents, like chromic acid (H₂CrO₄, often from Jones' reagent) or potassium permanganate (KMnO₄), will oxidize the primary alcohols all the way to carboxylic acids, producing 2-nonynedioic acid. nih.gov

| Reaction | Reagents | Product |

|---|---|---|

| Fischer Esterification (x2) | 2 eq. Acetic Acid, H₂SO₄ (cat.) | 2-Nonyne-1,9-diyl diacetate |

| Mild Oxidation (x2) | Pyridinium Chlorochromate (PCC) | 9-Oxo-7-nonynal |

| Strong Oxidation (x2) | CrO₃, H₂SO₄, acetone (B3395972) (Jones' Reagent) | 2-Nonynedioic acid |

Esterification and Etherification Reactions

The primary alcohol groups of this compound readily undergo esterification and etherification, which are fundamental reactions for alcohols. These transformations can occur at one or both hydroxyl sites, depending on the stoichiometry of the reagents.

Esterification: In the presence of an acid catalyst or by using more reactive acylating agents like acyl chlorides or anhydrides, this compound can be converted into its corresponding mono- or diesters. These reactions are crucial for installing protecting groups or for synthesizing polyesters where the alkynediol acts as a monomer.

Etherification: The formation of ethers from this compound can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the hydroxyl groups with a strong base to form alkoxides followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed dehydration can lead to ether formation, although this can sometimes promote intramolecular cyclization.

Table 1: Representative Esterification and Etherification Reactions This table is interactive. Click on the headers to sort the data.

| Reaction Type | Reagent Example | Product Type | Potential Function |

|---|---|---|---|

| Esterification | Acetic Anhydride | Diester (2-Nonyne-1,9-diyl diacetate) | Protection of hydroxyl groups |

| Esterification | Benzoyl Chloride | Dibenzoate Ester | Intermediate for further synthesis |

| Etherification | Sodium Hydride, then Methyl Iodide | Diether (1,9-Dimethoxy-2-nonyne) | Modification of solubility/reactivity |

| Etherification | t-Butyldimethylsilyl chloride (TBDMSCl) | Disilyl Ether | Bulky protecting group |

Nucleophilic Substitutions Involving Hydroxyl Activation

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be "activated" by converting it into a better leaving group, such as a tosylate or a halide. Once activated, the carbon centers become susceptible to attack by a wide range of nucleophiles.

This two-step sequence involves:

Activation: Reaction of this compound with reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) converts the hydroxyl groups into tosylates. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform them into alkyl chlorides or bromides, respectively.

Substitution: The resulting ditosylate or dihalide can then be treated with a nucleophile (e.g., cyanide, azide (B81097), iodide) in an SN2 reaction to displace the leaving group and form a new carbon-nucleophile bond at both ends of the chain.

Concerted Reactions Involving Both Alkyne and Diol Functionalities

The true synthetic utility of alkynediols like this compound is realized in reactions that engage both the alkyne and the hydroxyl groups, often in a single, elegant step to build complex cyclic structures. These intramolecular processes are frequently mediated by transition metal catalysts or acids.

Intramolecular Cyclization Reactions

The hydroxyl groups of this compound can act as internal nucleophiles, attacking the alkyne bond to form cyclic ethers. researchgate.netnih.gov Such cyclizations are typically promoted by electrophilic activation of the alkyne. Transition metals, particularly gold and palladium, are highly effective catalysts for this transformation due to their high affinity for alkynes (alkynophilicity). nih.govscispace.comnih.gov For example, a gold(I) catalyst can coordinate to the triple bond, making it more electrophilic and susceptible to attack by one of the hydroxyl groups, leading to the formation of a heterocyclic ring. Depending on which hydroxyl group attacks and the mode of cyclization (e.g., 6-endo-dig vs. 7-exo-dig), different-sized rings can be formed. Brønsted or Lewis acids can also catalyze these cycloisomerization reactions. nih.govorganic-chemistry.orgscispace.com

Spiroketal Formation from Alkynediols

Alkynediols are excellent precursors for the synthesis of spiroketals, which are important structural motifs in many natural products. thieme-connect.commskcc.org This transformation involves a double hydroalkoxylation (addition of the -OH groups) across the alkyne. The alkyne essentially acts as a latent ketone. thieme-connect.com The reaction is typically catalyzed by transition metals like gold or palladium, which activate the alkyne towards nucleophilic attack by both hydroxyl groups in a sequential manner. nih.govacs.org The process often proceeds through an initial cyclization to form an enol ether intermediate, which then undergoes a second cyclization to form the spiroketal structure. d-nb.info This methodology offers a powerful way to construct complex bicyclic systems in a single step from a linear precursor. rsc.org

Catalytic Transformations Involving 2 Nonyne 1,9 Diol

Transition Metal Catalysis in 2-Nonyne-1,9-diol Reactivity

Transition metals, particularly late transition metals, are well-known for their ability to activate the carbon-carbon triple bond of alkynes, making them susceptible to nucleophilic attack by the tethered hydroxyl groups of a diol.

Gold(I)-Catalyzed Activation of Alkyne-Diol Systems

Gold(I) complexes are exceptionally effective catalysts for the electrophilic activation of alkynes. mdpi.com Their high affinity for π-systems, attributed to relativistic effects, allows for reactions to proceed under mild conditions. acs.org The interaction of a gold(I) catalyst with an alkyne-diol typically leads to intramolecular cyclization, forming various oxygen-containing heterocycles. mdpi.comacs.org For an unsymmetrical substrate like this compound, the regioselectivity of the cyclization is a critical aspect.

Regioselectivity in Cyclization Reactions

The intramolecular cyclization of an alkyne-diol can proceed via different pathways, primarily distinguished by the ring size of the product (e.g., exo vs. endo cyclization) and which hydroxyl group attacks which carbon of the alkyne. For this compound, attack from the C1-hydroxyl group could lead to a five-membered ring (5-exo-dig) or a six-membered ring (6-endo-dig). Attack from the C9-hydroxyl group is less likely due to the formation of much larger, disfavored rings.

In related systems, such as the gold-catalyzed cyclization of 4-nonyne-1,9-diol, a mixture of acs.orgacs.org- and unistra.friupac.org-spiroketals was observed, resulting from competing 6-exo-dig and 7-endo-dig cyclizations, respectively. clockss.org The ratio of these products was found to be dependent on the specific gold catalyst used. clockss.org For this compound, one would anticipate a competition primarily between the 5-exo-dig and 6-endo-dig pathways initiated by the C1-hydroxyl group, with the former often being kinetically favored. The electronic and steric environment of the alkyne, influenced by the alkyl chain, would play a crucial role in determining the outcome.

Catalyst Design and Optimization for Gold-Mediated Transformations

The choice of ligand and counter-ion in the gold(I) catalyst significantly influences its reactivity and selectivity. mdpi.com Bulky phosphine (B1218219) ligands, for instance, can direct the stereochemical outcome of reactions. The counter-anion affects the Lewis acidity of the gold center, thereby tuning its catalytic activity. While general principles of catalyst design are well-established for gold-catalyzed alkyne functionalization, specific optimization for this compound would require experimental screening.

Palladium-Catalyzed Cyclizations and Functionalizations

Palladium catalysts are also highly effective for the cyclization of alkyne-diols, often leading to the formation of spiroacetals. iupac.org Palladium(II) salts, such as PdCl₂(PhCN)₂, can catalyze the successive addition of two hydroxyl groups to the alkyne bond. iupac.org

Utimoto and others have demonstrated that the palladium-catalyzed cycloisomerization of various alkynediols can produce spiroketals in high yields. d-nb.info However, controlling regioselectivity in unsymmetrical diols can be challenging. d-nb.infobeilstein-journals.org For instance, in the synthesis of pheromones, palladium catalysis on substrates like 3-nonyne-1,7-diol was employed to generate spiroacetal structures. iupac.org A similar approach with this compound would likely involve the formation of a vinyl-palladium intermediate followed by a second nucleophilic attack from the other hydroxyl group.

Table 1: Comparison of Late Transition Metal Catalysts in a Model Alkyne-Diol Cycloisomerization

| Entry | Catalyst | Solvent | Major Product(s) | Yield (%) |

| 1 | 1% PdCl₂ | CH₃CN (reflux) | Decomposition | — |

| 2 | 1% PdCl₂ | CH₃CN (rt) | Spiroketal | 43 |

| 3 | 5% AuCl | CH₂Cl₂ | Spiroketal | 36 |

| 4 | 5% AuCl | MeOH | Spiroketal | 35 |

| 5 | 1% [Cl₂Pt(CH₂=CH₂)]₂ | Et₂O | Decomposition | — |

| This table is adapted from a study on a protected alkyne triol and serves as a general comparison of catalyst effectiveness. Specific results for this compound may vary. d-nb.info |

Other Late Transition Metal Catalysts in Alkyne-Diol Systems

Besides gold and palladium, other late transition metals like platinum have been used for alkyne-diol cyclizations. Platinum catalysts, such as Ziese's dimer, have been suggested as alternatives where palladium catalysis gives poor selectivity. d-nb.infobeilstein-journals.org Ruthenium, silver, and indium salts have also been shown to catalyze the cyclization of alkynols, although they are generally less commonly employed for this specific transformation than gold or palladium. acs.orgclockss.org Each metal offers a unique reactivity profile, and their effectiveness for this compound would need to be determined experimentally.

Acid and Base Catalyzed Reactions

Acid-catalyzed reactions of alkyne-diols often proceed via hydration of the alkyne to form a keto-diol, which can then undergo intramolecular acetalization to form a spiroketal. mdpi.com Brønsted acids are typically used for this transformation. acs.org

Base-catalyzed reactions are less common for cyclization but are famously used in the "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal position under strong basic conditions (e.g., KAPA reagent). semanticscholar.org This reaction is generally a contra-thermodynamic process. semanticscholar.org For this compound, treatment with a strong base could potentially induce isomerization of the triple bond along the carbon chain rather than cyclization.

Enzyme-Catalyzed Reactions with this compound

Enzymes offer remarkable chemo-, regio-, and stereoselectivity, making them powerful catalysts for transformations of polyfunctional molecules like this compound. Although specific enzymatic studies on this exact substrate are limited, data from analogous long-chain compounds suggest several potential reactions.

One major class of applicable enzymes is hydrolases, particularly lipases, which are widely used for the regioselective acylation of diols. For instance, Novozym 435 (immobilized lipase (B570770) B from Candida antarctica) could selectively acylate one of the two primary hydroxyl groups of this compound to yield a monoester derivative, a valuable intermediate for further synthesis.

Furthermore, enzymes known as unspecific peroxygenases (UPOs) have been shown to catalyze the epoxidation of long-chain terminal alkenes. mdpi.comcsic.es While this compound contains an alkyne, not an alkene, other enzyme classes like monooxygenases or engineered enzymes could potentially perform related oxidations, such as hydroxylation at allylic positions or even hydration of the triple bond. The biosynthesis of long-chain α,ω-diols has been demonstrated in engineered E. coli, utilizing systems that include monooxygenases and reductases, highlighting the potential for biocatalytic modification of the terminal hydroxyl groups or the alkyl chain. mdpi.com

Table 3: Potential Enzyme-Catalyzed Reactions on Long-Chain Substrates

| Enzyme Type | Representative Enzyme | Substrate Type | Reaction | Potential Product from this compound | Ref |

| Unspecific Peroxygenase (UPO) | MroUPO (Marasmius rotula) | Long-chain terminal alkenes | Epoxidation | N/A (requires alkene) | mdpi.comcsic.es |

| Lipase | Novozym 435 (Candida antarctica lipase B) | Diols | Regioselective Acylation | 9-Hydroxy-7-nonyn-1-yl acetate | N/A |

| Monooxygenase / Reductase System | CYP153A, CAR | Fatty Acids / ω-Hydroxy Fatty Acids | Hydroxylation, Reduction | Further hydroxylated or oxidized derivatives | mdpi.com |

Stereoselective Catalytic Approaches to this compound Derivatives

Creating chiral derivatives from or leading to this compound requires stereoselective catalytic methods. Such approaches can install new stereocenters with high fidelity, which is crucial for the synthesis of biologically active molecules and complex natural products. beilstein-journals.org

One strategy involves the asymmetric reduction of a precursor diketone, nona-2-yne-1,9-dione. This could be achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP), or through enzymatic reduction using ketoreductases, which often provide very high enantiomeric excess.

Derivatization and Advanced Synthetic Utility of 2 Nonyne 1,9 Diol

Synthesis of Conjugated Systems Incorporating 2-Nonyne-1,9-diol

The synthesis of conjugated systems from this compound is predicated on the chemical manipulation of its core functionalities. The internal alkyne and terminal hydroxyl groups can be transformed to generate extended π-systems, which are crucial for developing materials with specific electronic and optical properties. A primary strategy involves the oxidation of the terminal hydroxyl groups to aldehydes or carboxylic acids, followed by reactions that extend conjugation.

One potential pathway is the conversion of this compound to the corresponding ynone derivatives. Propargyl alcohols are known precursors to ynones, which are valuable intermediates in the synthesis of complex molecules and conjugated systems. mdpi.comuib.no For example, oxidation of one or both hydroxyl groups of this compound would yield a mono- or di-ynone. These ynones can then undergo various reactions, such as conjugate additions and cycloadditions, to build larger conjugated frameworks. uib.no Methodologies for such transformations often involve transition metal catalysis (e.g., palladium and copper) to facilitate alkynylations and coupling reactions. uib.no

The alkyne itself can participate directly in forming conjugated structures. For instance, Sonogashira coupling reactions could be employed if the alkyne were terminal, which can be achieved via an "alkyne zipper" reaction—an isomerization process that moves an internal alkyne to the terminal position. mdpi.com This terminal alkyne could then be coupled with aryl or vinyl halides to construct enyne or arylethyne-based conjugated systems.

Development of Novel Heterocyclic Structures from this compound

Alkynediols like this compound are valuable precursors for synthesizing a diverse range of heterocyclic compounds through various cyclization and cycloisomerization reactions. The specific heterocyclic core formed is highly dependent on the catalytic system and reaction conditions employed.

Key synthetic strategies include:

| Target Heterocycle | General Method | Catalyst/Reagents | Relevant Findings | Citation |

|---|---|---|---|---|

| Furans | Paal-Knorr Synthesis / Cycloisomerization | Acid catalysts (e.g., TFA), Gold (Au) | Acid-catalyzed cyclization of 1,4-diones is a primary method. Gold catalysts can facilitate cycloisomerization of diols to furans. | organic-chemistry.orgorganic-chemistry.orgslideshare.net |

| Pyrroles | Paal-Knorr Synthesis / Metal-Catalyzed Cyclization | Primary amines, Iron(III) chloride, Manganese (Mn) or Titanium (Ti) complexes | Condensation of 1,4-dicarbonyls with amines is common. Metal-catalyzed methods offer high selectivity and atom economy. | organic-chemistry.orggoogle.comnih.gov |

| Spiroketals | Cycloisomerization | Mercury(II) triflate (Hg(OTf)₂), Gold (Au) | Au-catalyzed cyclization of 4-nonyne-1,9-diol yields a mixture of spiroketal isomers. | clockss.org |

Preparation of Chiral Derivatives and Enantioselective Synthesis

The prochiral nature of this compound allows for the preparation of valuable chiral building blocks through enantioselective synthesis. The two hydroxyl groups provide handles for asymmetric transformations, leading to derivatives with defined stereochemistry.

Strategies for achieving enantioselectivity include:

These chiral derivatives are highly valuable in the total synthesis of natural products and in the development of pharmaceuticals where specific stereoisomers are required for biological activity. rsc.orgbeilstein-journals.orgresearchgate.net

Integration of this compound into Click Chemistry Frameworks

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for constructing complex molecular architectures. nih.gov The alkyne functionality of this compound is a prime substrate for one of the most prominent click reactions: the azide-alkyne cycloaddition. However, for this reaction to proceed without a copper catalyst, which can be toxic to biological systems, the alkyne must be "activated" by introducing ring strain.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Modified Systems

The linear structure of this compound means its internal alkyne lacks the requisite strain for catalyst-free cycloaddition. To utilize it in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the nonyne backbone must first be transformed into a strained cyclic alkyne. A prominent example of such a system is bicyclo[6.1.0]nonyne (BCN) . mdpi.comacs.org Syntheses of BCN derivatives often start from 1,5-cyclooctadiene, but the functional handles of this compound could theoretically be used to create functionalized BCN precursors. nih.govrsc.orgnih.gov

Once a BCN scaffold is formed, its high ring strain allows it to react rapidly and selectively with azide-functionalized molecules without a metal catalyst. mdpi.com This reaction is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org The hydroxyl groups of the original diol structure could be retained or modified on the BCN ring system to serve as attachment points for other molecules or to improve properties like water solubility. diva-portal.org

Copper-Free Click Chemistry Applications

Copper-free click chemistry, primarily SPAAC, is advantageous for applications in biological and materials science where the presence of a metal catalyst is undesirable. acs.org The toxicity of copper can damage sensitive biomolecules like DNA and proteins and complicate the purification of products. mdpi.com

The use of strained alkynes like BCN, which can be seen as a cyclized and activated form of the nonyne framework, circumvents these issues. Key features of these copper-free reactions include:

Applications in Bioconjugation and Material Functionalization

The ability to perform SPAAC with modified systems derived from the nonyne structural motif has led to widespread applications in bioconjugation and the functionalization of advanced materials. nih.gov

Bioconjugation: This involves linking biomolecules to other molecules, such as fluorescent dyes, drugs, or targeting ligands. By functionalizing a biomolecule with an azide and a molecule of interest with a BCN group (or vice versa), they can be covalently linked with high precision. ku.edu This has been used for:

Material Functionalization: The efficiency and orthogonality of click chemistry are ideal for modifying the surfaces of materials or for creating novel bulk materials like hydrogels. ugent.benih.gov

| Application Area | Specific Use | Example System | Key Advantage | Citation |

|---|---|---|---|---|

| Bioconjugation | Live Cell Imaging | BCN-labeled probes for tracking glycans or proteins | Reaction is bioorthogonal and does not disrupt cell function. | mdpi.com |

| Targeted Drug Delivery | Linking cytotoxic drugs to tumor-targeting antibodies (ADCs) | No cytotoxic copper catalyst required for conjugation. | ku.edu | |

| Oligonucleotide Labeling | Incorporation of BCN phosphoramidites into DNA/RNA strands | Allows for multiple, site-specific conjugations. | acs.orgdiva-portal.org | |

| Material Functionalization | Hydrogel Formation | Cross-linking of azide- and alkyne-functionalized polymers | Enables in situ gelation under biocompatible conditions. | acs.orgrsc.org |

| Surface Modification | Immobilizing cell-adhesive peptides on polymer substrates | Creates bioactive surfaces for tissue engineering. | nih.govnih.gov |

Scaffold Design for Complex Molecular Architecture

The chemical compound this compound, along with its isomers such as 4-nonyne-1,9-diol, represents a highly versatile linear scaffold for the synthesis of complex molecular architectures. Its structure is characterized by a nine-carbon chain, providing flexibility and a defined length, which is functionalized with hydroxyl groups at both termini and an internal alkyne. This unique combination of reactive sites—two primary alcohols and a carbon-carbon triple bond—allows for a variety of selective chemical transformations, making it a valuable building block in organic synthesis. The terminal diols can serve as anchor points for polymerization or for the attachment of other molecular fragments, while the internal alkyne can be subjected to a range of addition, isomerization, and coupling reactions.

One of the most elegant applications of this type of scaffold is in the synthesis of spiroacetals, which are important structural motifs in many biologically active natural products. Research into the hydroboration of unprotected alkynediols has demonstrated the utility of the nonyne-1,9-diol framework. In a notable study, the hydroboration of 4-nonyne-1,9-diol using disiamylborane (B86530), followed by oxidative work-up, was found to produce a single regioisomer of the corresponding spiroacetal. oup.com This high degree of regioselectivity is significant, as previous studies on protected derivatives of 4-nonyne-1,9-diol yielded mixtures of regioisomers. oup.com The reaction proceeds via hydroboration of the alkyne to form a vinylborane (B8500763), which upon oxidation yields a ketodiol intermediate. This intermediate then undergoes spontaneous or acid-catalyzed dehydrative spiroacetalization. The ability to form a single spiroacetal product underscores the value of the unprotected diol scaffold in directing the reaction outcome, likely through transient interactions with the borane (B79455) reagent.

Table 1: Spiroacetal Synthesis via Hydroboration of Various Alkynediols

This table summarizes the conversion of different alkynediols to their corresponding spiroacetals using a disiamylborane hydroboration agent followed by oxidation. The data highlights the high regioselectivity achieved with the 4-nonyne-1,9-diol scaffold.

| Alkynediol Substrate | Product(s) | Yield (%) | Observations | Reference |

| 4-Octyne-1,8-diol | Mixture of regioisomers | 78 | --- | oup.com |

| 4-Nonyne-1,9-diol | Single regioisomer | 83 | No other isomers or triols detected | oup.com |

| 4-Decyne-1,10-diol | Single regioisomer | 80 | --- | oup.com |

| Branched 4-nonyne-1,9-diol derivative | Single isomer | 42 | --- | oup.com |

Another powerful transformation that enhances the utility of the this compound scaffold is the "alkyne zipper reaction." This isomerization reaction uses a strong base to move an internal alkyne along a carbon chain, typically to the terminal position. mdpi.com For instance, related structures like (R)-2-nonyne-4-ol can be efficiently converted to the terminal alkyne (R)-1-nonyne-4-ol. mdpi.com Applying this reaction to this compound would transform it into 8-nonyne-1,x-diol (after migration) or, more practically, isomerize it to the thermodynamically stable terminal alkyne, 8-nonyne-1,9-diol. A terminal alkyne is exceptionally useful for a host of subsequent reactions, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and other metal-catalyzed transformations for carbon-carbon bond formation. mdpi.com This strategic repositioning of the alkyne functionality dramatically expands the synthetic possibilities, allowing the scaffold to be incorporated into macrocycles, polymers, and other complex systems where a terminal acetylene (B1199291) is required for linkage. cam.ac.uk

The terminal hydroxyl groups provide additional handles for derivatization. Drawing a parallel with its saturated analog, 1,9-nonanediol, which is a known monomer in the synthesis of polyesters and polyurethanes, the diol functionality of this compound can be similarly employed. nbinno.com This allows for the construction of long-chain polymers where the alkyne moiety is preserved at regular intervals along the backbone. These embedded alkynes can then serve as sites for post-polymerization modification, enabling the synthesis of functional materials with tailored properties.

Polymer and Materials Science Applications of 2 Nonyne 1,9 Diol and Its Derivatives

Monomeric Role in Polymer Synthesis

The presence of two hydroxyl groups allows 2-nonyne-1,9-diol to act as a diol monomer in polycondensation and polyaddition reactions, leading to the formation of polyesters and polyurethanes. The alkyne group within the polymer backbone introduces a site for further chemical modification, enabling the creation of functional materials with tailored properties.

This compound and its derivatives can be copolymerized with a wide array of monomers to synthesize novel polymeric materials. For instance, diols are commonly reacted with diisocyanates to form polyurethanes. mdpi.commjcce.org.mk The copolymerization of alkyne-containing diols with other diols and diisocyanates can produce polyurethanes with tunable properties. The resulting polymers can possess unique thermal and mechanical characteristics depending on the comonomers used. mdpi.com

The "click" chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for creating block copolymers. rsc.orgnih.gov This involves synthesizing polymers with terminal azide (B81097) and alkyne functionalities, which are then "clicked" together. rsc.org For example, a polymer with an alkyne end-group can be reacted with a polymer containing a terminal azide to form a diblock copolymer. nih.gov This modular approach allows for the synthesis of complex polymer architectures that may not be accessible through single polymerization techniques. rsc.orgfrontiersin.org

The table below summarizes examples of copolymerization reactions involving alkyne-functionalized monomers.

| Polymer Type | Monomers | Polymerization Method | Resulting Architecture |

| Poly(ester urethane)s | Azelaic acid, 1,9-nonanediol, diisocyanate | Step-growth polycondensation | Linear |

| Diblock Copolymers | Azido-functionalized polyisobutylene, alkyne-terminated monomethyl ether | Click Chemistry | Diblock |

| Three-armed Star Block Copolymers | Triazido-telechelic polyisobutylene, alkyne-terminated triethylene glycol monomethyl ether | Click Chemistry | Star |

| Diblock Copolymers | ε-Caprolactone, 7-(prop-2-ynyl)-oxepan-2-one | Ring-opening copolymerization followed by thiol-yne click reaction | Diblock with vicinal diols |

| Block Copolymers | Alkyne-terminated POEGMA-b-PMMA, Azide-functionalized P(GMA-N3) | RAFT polymerization and Click Chemistry | Graft Copolymer |

Data derived from multiple sources. frontiersin.orgrsc.orgmdpi.comgoogle.com

The incorporation of this compound into polymer chains enables the synthesis of novel materials with unique properties. The alkyne group can serve as a handle for post-polymerization modification, allowing for the introduction of various functionalities. For example, the alkyne can undergo click reactions to attach side chains, crosslink the polymer, or introduce stimuli-responsive moieties.

The synthesis of novel polyesters using diol monomers has been explored to create materials with a range of thermal properties. rsc.org For instance, novel terephthalamide (B1206420) diol monomers derived from PET waste have been used to synthesize polyurethane acrylates. frontiersin.org Similarly, the development of fluorinated polyurethanes often involves the synthesis of novel fluorinated diols which are then polymerized. researchgate.net These examples highlight the strategy of designing and synthesizing unique diol monomers to create polymers with specific, desirable characteristics.

Polymerization of Alkyne-Containing Diols

The alkyne group in this compound and its derivatives can participate in various polymerization reactions, leading to the formation of polymers with conjugated backbones or other interesting architectures.

Alkyne metathesis is a powerful tool for the formation of carbon-carbon triple bonds and has been utilized in the synthesis of polymers. researchgate.netuniv-rennes.fr Ring-opening metathesis polymerization (ROMP) of cyclic olefins in the presence of difunctional alkene chain transfer agents can produce telechelic polyolefins. univ-rennes.fr While direct metathesis polymerization of this compound is not extensively documented, studies on related alkynes provide insight into its potential. For instance, ring-opening alkyne metathesis has been employed to synthesize functional conjugated polymers. escholarship.org The development of highly active and user-friendly catalysts for alkyne metathesis has significantly broadened the scope of this reaction in polymer synthesis. researchgate.net

Living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution, and architecture. frontiersin.orgbuffalo.edu These methods are crucial for synthesizing well-defined polymers with complex structures such as block, graft, and star copolymers. frontiersin.orgmdpi.com While a single polymerization technique cannot accommodate all monomer types, the combination of different living polymerization methods has opened up new possibilities for creating novel polymeric architectures. frontiersin.org

Controlled radical polymerization methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have been used to synthesize polymers with terminal alkyne groups. rsc.orgmdpi.com These alkyne-terminated polymers can then be used in subsequent reactions, such as click chemistry, to create more complex structures. mdpi.com Living polymerization of cumulenic monomers has also been explored as a strategy for creating well-defined alkyne polymers. chemrxiv.org

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized using a variety of methods. frontiersin.org The combination of living cationic polymerization with other polymerization techniques, such as click chemistry and controlled radical polymerization, has proven to be a versatile approach for synthesizing a wide range of block copolymers. frontiersin.org

The "click" reaction between polymers with terminal azide and alkyne groups is a highly efficient method for preparing block copolymers. rsc.orgnih.gov This modular approach allows for the linking of diverse polymer blocks that may be synthesized by different polymerization mechanisms. frontiersin.org For instance, a diblock copolymer can be synthesized by reacting an azido-functionalized polymer with an alkyne-terminated polymer. rsc.orgfrontiersin.org This strategy has been successfully applied to create various block copolymer architectures, including linear diblock and three-armed star block copolymers. frontiersin.org

The table below provides examples of block copolymers synthesized using alkyne-functionalized precursors.

| Block Copolymer Architecture | Polymerization/Coupling Method | Precursor Polymers |

| Diblock | Click Chemistry (Azide/Alkyne) | Azido functionalized Polyisobutylene and Alkyne terminated monomethyl ether |

| Three-armed Star | Click Chemistry (Azide/Alkyne) | Triazido-telechelic Polyisobutylene and Alkyne-terminated triethylene glycol monomethyl ether |

| Diblock | Click Chemistry (Thiol-yne) | mPEG-b-P(ε-CL-co-PgCL) with propargyl substituents |

| Graft Copolymer | RAFT and Click Chemistry | Alkyne terminated POEGMA-b-PMMA and Azide functionalized P(GMA-N3) |

| Diblock | Click Chemistry (Huisgen addition) | Alkyne-terminated Poly(pentadecalactone) and Azide-functionalized Poly(3-hydroxy cinnamate) |

Data derived from multiple sources. nih.govfrontiersin.orgrsc.orgmdpi.com

Role in Advanced Material Formulations

The unique structure of this compound, featuring a central alkyne group and terminal hydroxyl groups, makes it a valuable monomer for creating advanced polymers. The hydroxyl groups readily participate in step-growth polymerization reactions, such as polyurethane formation, while the alkyne group remains largely unreactive during this initial synthesis. This dormant functionality can then be activated in subsequent steps for cross-linking or functionalization, a strategy that has proven highly effective in developing sophisticated coatings, adhesives, and elastomers.

Elastomer Development

The development of advanced elastomers relies on the ability to create well-defined polymer networks with controlled cross-link densities. Alkyne diols like this compound provide a versatile platform for achieving this. In polyurethane elastomer synthesis, the alkyne functionality allows for the formation of highly specific and efficient cross-links after the initial linear polymer is formed.

One successful approach involves creating a linear polyurethane from azide-containing diols, which is then cross-linked using a dialkyne-containing molecule. rsc.org For example, a linear PU can be synthesized from the reaction of azide-containing diols, tetra(ethylene glycol) (TEG), and hexamethylene diisocyanate (HDI). rsc.org This polymer is then formulated into an elastomer by adding a diurethane-containing dialkyne as a cross-linking agent. The subsequent copper-catalyzed azide-alkyne "click" reaction forms a stable, cross-linked network. rsc.org A key advantage of this method is that the cross-linking density can be precisely controlled by varying the amount of the dialkyne cross-linker, allowing for the fine-tuning of the elastomer's mechanical properties, such as its stiffness and elasticity. rsc.org This strategy enables the design of elastomers tailored for specific applications, from flexible seals to durable, resilient components.

Table 2: Example Formulation for Alkyne-Azide "Clicked" Elastomers

| Component Type | Example Material | Role in Formulation |

|---|---|---|

| Pre-polymer Monomer 1 | Azide-containing diol | Forms the main polyurethane backbone with pendant azide groups. rsc.org |

| Pre-polymer Monomer 2 | Tetra(ethylene glycol) (TEG) | Acts as a soft segment in the polyurethane chain. rsc.org |

| Pre-polymer Monomer 3 | Hexamethylene diisocyanate (HDI) | Reacts with diols to form the urethane (B1682113) linkages. rsc.org |

| Cross-linking Agent | Diurethane-containing dialkyne | Reacts with azide groups on the polymer backbone via click chemistry to form a cross-linked network. rsc.org |

Surface Modification and Functionalization in Materials Science

A significant application of this compound in materials science is its role as a building block for polymers that can be easily functionalized. The pendant alkyne group introduced by this diol into a polymer chain acts as a versatile anchor point for attaching a wide array of molecules, thereby modifying the material's surface and bulk properties. ugent.beacs.org This post-polymerization functionalization allows for the creation of materials with specialized characteristics that would be difficult to achieve through direct polymerization of functional monomers.

The most common method for this functionalization is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction. ugent.beugent.be Researchers have synthesized linear polyurethanes from alkyne-functionalized diols and then quantitatively coupled various azide-containing molecules to the polymer backbone. ugent.beacs.org This process has been used to attach a variety of functional moieties.

Key Research Findings:

Fluorination: By "clicking" fluorinated azide compounds onto an alkyne-functionalized polyurethane, materials with modified surface energy and hydrophobicity can be created. ugent.beacs.org

Antifouling Surfaces: Polyethylene glycol (PEG), a polymer known for its ability to resist protein and cell adhesion, can be attached. Propargylic mPEG has been grafted onto polyurethane films containing pendant azide groups to create surfaces with good antifouling properties against bacteria. rsc.org This demonstrates a pathway where an alkyne-functionalized surface could be modified with an azide-terminated PEG.

Attachment of Probes: Fluorescent dyes and other molecular probes, such as rhodamine and anthracene, have been successfully attached to polyurethanes using this method, enabling applications in sensing and imaging. rsc.org

This ability to create a "universal platform" polymer that can be modified for different purposes is highly valuable. rsc.org A single base polymer, synthesized using an alkyne diol, can be adapted for numerous applications simply by changing the azide-containing molecule used in the final "click" functionalization step. ugent.bersc.org

Table 3: Examples of Polymer Functionalization via Alkyne Modification

| Polymer Backbone | Attached Functional Moiety (via Azide) | Resulting Property / Application |

|---|---|---|

| Alkyne-Functionalized Polyurethane | Benzyl azide | General proof-of-concept for side-chain functionalization. ugent.beacs.org |

| Alkyne-Functionalized Polyurethane | Fluorinated azide compounds | Modification of surface properties (e.g., hydrophobicity). ugent.beacs.org |

| Alkyne-Functionalized Polyurethane | Rhodamine and Anthracene azides | Introduction of fluorescent properties for sensing or imaging. rsc.org |

| Azide-Functionalized Polyurethane* | Propargylic mPEG (mPEG-alkyne) | Creation of antifouling surfaces with resistance to bacterial attachment. rsc.org |

*Note: This example demonstrates the complementary reaction where the alkyne is on the modifying agent and the azide is on the polymer, illustrating the versatility of the click chemistry approach.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a fundamental tool for detailing the carbon-hydrogen framework of 2-nonyne-1,9-diol.

High-Resolution ¹H NMR Analysis

Table 1: Representative ¹H NMR Data for an Analogous Diol Compound.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (for (E)-3-pentyl-2-nonene-1,4-diol) |

|---|---|---|---|

| 0.89 | t | 6H | Terminal CH₃ groups |

| 1.1-1.7 | m | 14H | Methylene (CH₂) groups in the alkyl chains |

| 1.9-2.2 | m | 4H | Methylene (CH₂) groups adjacent to functional groups |

| 4.02 | m | 1H | CH-OH |

| 4.20 | d | 2H | CH₂-OH |

| 5.63 | t | 1H | Vinylic proton (C=CH) |

Data sourced from a study on a related diol. orgsyn.org

¹³C NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment. For instance, the carbons of the alkyne group (C≡C) would appear in a characteristic downfield region, while the carbons bearing hydroxyl groups (C-OH) would also have specific chemical shifts. The aliphatic carbons of the nonyne chain would resonate at higher field strengths. chemguide.co.uk Although a specific ¹³C NMR spectrum for this compound is not available in the provided search results, data for the related compound 2-nonanone (B1664094) shows a variety of carbon signals corresponding to its structure. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C-1 (CH₂OH) | 50 - 65 |

| C-2 (C≡C) | 70 - 90 |

| C-3 (C≡C) | 70 - 90 |

| C-4 to C-8 (CH₂) | 20 - 40 |

| C-9 (CH₂OH) | 50 - 65 |

Predicted ranges are based on typical values for similar functional groups.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the precise connectivity of atoms within the this compound molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com This would allow for the unambiguous assignment of protons along the nine-carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. libretexts.org This is particularly useful for identifying the connections between the hydroxyl-bearing carbons and the rest of the carbon chain, as well as confirming the position of the alkyne group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. researchgate.net For this compound (C9H16O2), the expected monoisotopic mass would be calculated with high accuracy. While HRMS data for this compound itself is not present in the search results, a study on a related compound, (Z)-tert-butyldiphenyl(7-phenyl-2-heptene-4,6-diyn-1-oxy)silane, reported a calculated [M+H]⁺ of 430.2566 and a found value of 430.2563, demonstrating the precision of this technique. rsc.org

The fragmentation of the molecular ion in the mass spectrometer provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for diols include the loss of water (H₂O) and cleavage of carbon-carbon bonds. libretexts.org For 1,9-nonanediol, a saturated analogue, the mass spectrum shows characteristic fragmentation patterns. nih.gov In the case of this compound, fragmentation would likely involve cleavage adjacent to the hydroxyl groups and the alkyne functionality.

Table 3: Expected HRMS Data for this compound.

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₉H₁₆O₂ | 156.11503 |

| [M+H]⁺ | C₉H₁₇O₂ | 157.12286 |

| [M+Na]⁺ | C₉H₁₆NaO₂ | 179.10480 |

Calculated values are based on the elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. A weak absorption around 2100-2260 cm⁻¹ would indicate the C≡C stretching of the internal alkyne. The C-O stretching vibrations would appear in the 1000-1260 cm⁻¹ region. orgsyn.org The NIST Chemistry WebBook has an IR spectrum available for the related compound 1,9-nonanediol. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. Therefore, the C≡C stretching vibration of the alkyne in this compound, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. Thermo Fisher Scientific provides access to a large collection of Raman spectra, which can be used for comparison with experimentally obtained data. thermofisher.com

Table 4: Characteristic IR and Raman Bands for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad, strong) | Weak |

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C≡C | Stretching | 2100-2260 (weak) | 2100-2260 (strong) |

| C-O | Stretching | 1000-1260 | Weak |

Frequencies are approximate and can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional atomic arrangement of this compound in its solid, crystalline state through single-crystal X-ray diffraction has not been documented in publicly accessible research. This technique is the definitive method for establishing the precise molecular geometry, conformational preferences, and intermolecular interactions, such as hydrogen bonding, within a crystal lattice.

Without experimental data, any discussion of the specific unit cell parameters (a, b, c, α, β, γ), space group, or detailed intramolecular bond lengths and angles for crystalline this compound would be purely speculative. The acquisition of such data would require the successful growth of single crystals of this compound suitable for X-ray diffraction analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic structure of molecules, which in turn governs their reactivity. wikipedia.org For 2-nonyne-1,9-diol, these calculations typically begin with solving the Schrödinger equation, often using the Born-Oppenheimer approximation, to describe the quantum state of its electrons. wikipedia.org Methods such as Hartree-Fock, semi-empirical methods, and more advanced techniques are employed to approximate solutions and provide valuable data on molecular orbitals, charge distribution, and electrostatic potential. wikipedia.orgresearchgate.net

The electronic structure of this compound is characterized by the high electron density of the carbon-carbon triple bond, making it a nucleophilic center susceptible to electrophilic attack. The terminal hydrogen of the alkyne is weakly acidic, a feature that can be quantified by calculating its pKa value. The hydroxyl groups at positions 1 and 9 introduce polarity and the capacity for hydrogen bonding, significantly influencing the molecule's solubility and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules and the interactions between orbitals. For a molecule like this compound, NBO analysis can provide insights into the hybridization of the atoms, the nature of the chemical bonds (sigma and pi bonds of the alkyne), and the delocalization of electron density. The calculated natural charges on the atoms can predict sites of nucleophilic or electrophilic attack. acs.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy and shape of these orbitals are critical in predicting the reactivity of a molecule. For this compound, the HOMO is likely to be localized on the electron-rich alkyne moiety, indicating its role as an electron donor in reactions. Conversely, the LUMO would represent the region most susceptible to receiving electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Table 1: Calculated Electronic Properties of a Model Alkyne-Diol System (Note: The following data is illustrative and based on typical values for similar functionalized alkynes. Actual values for this compound would require specific calculations.)

| Property | Calculated Value | Method |

| Dipole Moment | ~2.5 D | DFT/B3LYP |

| HOMO Energy | ~-6.8 eV | DFT/B3LYP |

| LUMO Energy | ~1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~8.0 eV | DFT/B3LYP |

| Natural Charge on C(2) | ~-0.25 e | NBO Analysis |

| Natural Charge on C(3) | ~-0.20 e | NBO Analysis |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. researchgate.net DFT studies can elucidate the step-by-step pathway of a chemical reaction, identifying intermediates, transition states, and calculating the associated energy barriers. researchgate.net For reactions involving this compound, such as cycloadditions, oxidations, or metal-catalyzed couplings, DFT provides invaluable mechanistic details.

A prominent reaction of terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com DFT calculations have been instrumental in unraveling the mechanism of this reaction, suggesting a multi-step process involving copper-acetylide intermediates. nih.gov For this compound, DFT could model its participation in CuAAC, predicting the activation energies and the influence of the terminal hydroxyl group on the reaction rate and regioselectivity.

Similarly, DFT can be applied to study the "alkyne zipper" reaction, an isomerization process that can move the triple bond along the carbon chain. mdpi.com While this compound has a terminal alkyne, understanding the potential for isomerization under basic conditions is crucial for reaction design. DFT calculations can map the potential energy surface for the migration of the alkyne, identifying the most stable isomers and the energy barriers between them.

Computational Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is the a priori prediction of reaction outcomes. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways and the structures of the transition states that connect reactants, intermediates, and products. wikipedia.org For this compound, this predictive power can be harnessed to explore novel reactivity and design new synthetic routes.

For instance, the gold-catalyzed cyclization of alkyne-diols is a powerful method for synthesizing complex cyclic ethers. csic.es Computational studies can predict the regioselectivity of the cyclization of this compound, determining whether a 5-exo-dig or 6-endo-dig cyclization is favored. By calculating the energies of the competing transition states, the preferred reaction pathway can be identified, guiding the choice of catalyst and reaction conditions.

The prediction of transition state geometries is also crucial for understanding stereoselectivity. In reactions where new chiral centers are formed, such as an asymmetric hydrogenation of the alkyne, computational modeling can predict which diastereomer or enantiomer will be the major product. By analyzing the steric and electronic interactions in the transition state, the origins of stereoselectivity can be rationalized and improved. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the electronic structure of a single molecular conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space available to a molecule. biorxiv.org For a flexible molecule like this compound, with its long carbon chain, MD simulations are essential for understanding its conformational preferences.